molecular formula C16H15BrO3 B030032 4-(Benzyloxy)-3-methoxyphenacyl bromide CAS No. 1835-12-7

4-(Benzyloxy)-3-methoxyphenacyl bromide

Cat. No.: B030032
CAS No.: 1835-12-7
M. Wt: 335.19 g/mol
InChI Key: RNOVVVKWCOIIEH-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-methoxyphenacyl bromide is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and a phenacyl bromide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-methoxyphenacyl bromide typically involves the reaction of 4-(Benzyloxy)-3-methoxybenzaldehyde with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of bromine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-methoxyphenacyl bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted phenacyl derivatives.

    Oxidation Reactions: Benzoquinones and related compounds.

    Reduction Reactions: Alcohols and hydrocarbons.

Scientific Research Applications

4-(Benzyloxy)-3-methoxyphenacyl bromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-methoxyphenacyl bromide involves its ability to act as an electrophile in various chemical reactions. The bromine atom is highly reactive and can be easily displaced by nucleophiles, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)benzyl bromide: Similar structure but lacks the methoxy group.

    3-Methoxybenzyl bromide: Similar structure but lacks the benzyloxy group.

    Phenacyl bromide: Lacks both the benzyloxy and methoxy groups.

Uniqueness

4-(Benzyloxy)-3-methoxyphenacyl bromide is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct reactivity and properties. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-bromo-1-(3-methoxy-4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-19-16-9-13(14(18)10-17)7-8-15(16)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOVVVKWCOIIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CBr)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00508218
Record name 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835-12-7
Record name 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the role of 4-(benzyloxy)-3-methoxyphenacyl bromide in the synthesis of (±)-9-demethylpsychotrine and (±)-10-demethylpsychotrine?

A1: this compound serves as a crucial building block in the stereospecific synthesis of both (±)-9-demethylpsychotrine and (±)-10-demethylpsychotrine. These compounds represent two possible structures for the Alangium alkaloid desmethylpsychotrine. Researchers employed a "lactim ether route" [], reacting the lactim ether derived from translactam ester with either this compound or its isomer, 3-benzyloxy-4-methoxyphenacyl bromide, to construct the target molecules. This reaction sequence highlights the compound's utility in building complex alkaloid structures.

Q2: The provided research articles mention a "cincholoipon-incorporating method". How is this compound involved in this method?

A2: In the "cincholoipon-incorporating method," [] this compound reacts with ethyl cincholoiponate. This reaction is a key step in synthesizing the tricyclic ester (-)-15, an essential intermediate for creating chiral versions of 10-hydroxy-9-methoxybenzo[a]quinolizidine-type Alangium alkaloids. The reaction specifically helps to establish the desired stereochemistry and introduces the benzyloxy-methoxyphenyl moiety into the growing molecular framework.

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